vBRIDP (Di-tert-butyl(1-methyl-2,2-diphenylethenyl)phosphine) is a proprietary, sterically hindered, and highly electron-rich monodentate phosphine ligand developed by Takasago International Corporation. Unlike many conventional trialkylphosphines that are highly sensitive to oxidation, vBRIDP features a unique 2,2-diphenylvinyl framework that prevents spontaneous oxidation to phosphine oxides, rendering it an air-stable, easy-to-handle crystalline solid. It is primarily procured for high-efficiency palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. Its structural design allows for a stabilizing interaction between the palladium center and the cis-aryl moiety of the ligand, which maintains the active catalytic species and enables exceptionally high turnover numbers (TON) at low catalyst loadings, making it a highly scalable choice for pharmaceutical and fine chemical manufacturing [1].
Substituting vBRIDP with generic electron-rich phosphines, such as tri-tert-butylphosphine (P(t-Bu)3) or standard biaryl Buchwald ligands, introduces severe processability and stability trade-offs. While P(t-Bu)3 offers excellent catalytic activity, it is pyrophoric and requires strict glovebox handling, increasing manufacturing complexity and safety overhead. Conversely, air-stable benchtop alternatives like triphenylphosphine (PPh3) lack the electron-richness required to activate unreactive aryl chlorides at room temperature, leading to stalled reactions or the need for excessive heating. Furthermore, substituting vBRIDP with closely related biaryl ligands can disrupt the specific pi-interaction between the palladium center and the vinyl-aryl group of vBRIDP, which is critical for stabilizing the low-coordinate Pd(0) intermediate and preventing catalyst decomposition at low loadings [1].
A major procurement advantage of vBRIDP is its resistance to oxidation. While highly electron-rich phosphines like P(t-Bu)3 are pyrophoric and rapidly oxidize in air, vBRIDP's unique 2,2-diphenylvinyl structure sterically and electronically shields the phosphorus center, allowing it to be handled as an air-stable crystalline solid without the need for a glovebox[1].
| Evidence Dimension | Handling stability and oxidation resistance |
| Target Compound Data | Air-stable solid; resistant to spontaneous oxidation to phosphine oxide |
| Comparator Or Baseline | P(t-Bu)3: Pyrophoric liquid/solution; highly sensitive to air oxidation |
| Quantified Difference | Eliminates the need for anaerobic glovebox handling while maintaining comparable electron richness. |
| Conditions | Benchtop storage and industrial catalyst preparation |
Procurement of an air-stable solid drastically reduces specialized handling costs and improves batch-to-batch reproducibility during scale-up.
In Suzuki-Miyaura cross-coupling reactions, vBRIDP demonstrates exceptional catalytic longevity. Palladium complexes of vBRIDP achieve Turnover Numbers (TON) up to 196,000 for aryl bromides and 50,000 for unreactive aryl chlorides, far exceeding the typical TONs of <10,000 seen with standard ligands like PPh3[1].
| Evidence Dimension | Turnover Number (TON) for aryl halides |
| Target Compound Data | TON up to 196,000 (aryl bromides) and 50,000 (aryl chlorides) |
| Comparator Or Baseline | Standard phosphines (e.g., PPh3): Typical TONs < 10,000 for unreactive chlorides |
| Quantified Difference | >5x to 20x higher TON, enabling extremely low catalyst loadings (e.g., 0.001 mol%). |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling of aryl bromides/chlorides |
High TON directly translates to lower precious metal consumption and reduced heavy metal remediation costs in downstream purification.
For the amination of aryl chlorides, vBRIDP enables highly efficient C-N bond formation at significantly reduced palladium loadings. While first-generation amination protocols often require 2 to 5 mol% Pd, vBRIDP is effective at loadings as low as 0.2 to 1.0 mol%, drastically improving the process economics of the reaction [1].
| Evidence Dimension | Required Palladium catalyst loading |
| Target Compound Data | Effective at 0.2 to 1.0 mol% Pd loading |
| Comparator Or Baseline | First-generation amination ligands: Often require 2 to 5 mol% Pd loading |
| Quantified Difference | Up to 80% reduction in required palladium loading for the amination of aryl chlorides. |
| Conditions | Palladium-catalyzed cross-coupling of aryl chlorides with primary/secondary amines |
Lower catalyst loading minimizes the cost of goods sold (COGS) and simplifies metal scavenging for active pharmaceutical ingredient (API) manufacturing.
When used to synthesize zerovalent Ru(0) complexes, vBRIDP provides a highly stable coordination environment. Unlike labile bidentate ligands such as BINAP, which suffer from poor thermal stability and undergo facile intramolecular C-H bond activation (cyclometalation), vBRIDP selectively supports the oxidative addition of aryl halides without unwanted off-target activation [1].
| Evidence Dimension | Thermal stability and resistance to unwanted C-H/N-H activation |
| Target Compound Data | Highly thermally stable; selective for oxidative addition without cyclometalation |
| Comparator Or Baseline | Ru(BINAP) complexes: Poor thermal stability; undergoes facile intramolecular C-H bond activation |
| Quantified Difference | vBRIDP suppresses off-target cyclometalation, preserving the active catalyst structure. |
| Conditions | Synthesis and reactivity screening of zerovalent Ru(0)(P)(L) complexes |
Selecting vBRIDP prevents catalyst degradation via cyclometalation, ensuring higher yields and fewer side products in complex organometallic syntheses.
Where this compound is the right choice for manufacturing biaryl active pharmaceutical ingredients (APIs) from unreactive aryl chlorides, leveraging its ultra-high TON (up to 50,000) to minimize palladium costs and simplify downstream metal scavenging [1].
Where this compound is the right choice for synthesizing N-arylamines without the need for specialized anaerobic glovebox environments, as its air-stable nature allows for benchtop catalyst preparation while maintaining high electron density for activating challenging substrates [2].
Where this compound is the right choice for forming Ru(0) precursors that require high thermal stability and resistance to unwanted intramolecular C-H activation (cyclometalation), outperforming labile bidentate ligands like BINAP in selective oxidative addition workflows [3].